molecular formula C10H12O4 B1314607 6,7-Dimethoxy-1,4-benzodioxan CAS No. 3214-13-9

6,7-Dimethoxy-1,4-benzodioxan

Cat. No.: B1314607
CAS No.: 3214-13-9
M. Wt: 196.2 g/mol
InChI Key: SEAJVGAVXIEQBV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,4-benzodioxan (CAS: 3214-13-9) is a heterocyclic compound featuring a 1,4-benzodioxan core substituted with methoxy groups at the 6- and 7-positions. This structure consists of a fused benzene ring and a 1,4-dioxane ring, with methoxy substituents enhancing its electronic and steric properties. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors .

For example, iodine-mediated cyclization of thiosemicarbazones in 1,4-dioxane has been employed to generate benzodioxin-based thiadiazole analogs . Derivatives of 1,4-benzodioxan, such as those with hydroxymethyl or chloro substituents, have been utilized in synthesizing beta-blockers for cardiovascular diseases, highlighting the scaffold's pharmacological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,4-benzodioxan typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of syringaldehyde as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,4-benzodioxan undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace methoxy groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cardiovascular Applications

Antihypertensive Properties
One of the most significant applications of 6,7-dimethoxy-1,4-benzodioxan is its use as an antihypertensive agent. Research indicates that compounds derived from this scaffold can effectively regulate the cardiovascular system. Specifically, formulations containing this compound have been shown to lower blood pressure in hypertensive models. The typical dosage for humans ranges from 1 to 20 mg per day, with variations based on individual patient conditions and administration routes .

Mechanism of Action
The mechanism by which this compound exerts its antihypertensive effects involves modulation of various neurotransmitter systems, including dopaminergic and adrenergic pathways. Studies have demonstrated that derivatives of this compound can interact with dopamine receptors and alpha-adrenergic receptors, contributing to vasodilation and reduced vascular resistance .

Neuropharmacological Applications

Potential for Treating Neurological Disorders
Recent studies have highlighted the potential of this compound derivatives in treating neurological disorders such as Parkinson's disease and schizophrenia. These compounds exhibit favorable interactions with dopamine D2-like receptors and serotonin 5-HT1A receptors, suggesting a multitarget approach that could enhance therapeutic efficacy .

Monoamine Oxidase Inhibition
Another area of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Compounds based on the this compound structure have shown competitive and reversible inhibition against MAO-B, making them promising candidates for further development as neuroprotective agents .

Anticancer Activity

In Vitro Studies
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds derived from this structure have demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers. Notably, some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like etoposide .

Mechanisms of Action
The anticancer effects are believed to arise from the ability of these compounds to induce apoptosis and inhibit tubulin polymerization. Molecular docking studies suggest strong binding interactions with tubulin, which is crucial for cancer cell proliferation . Additionally, certain derivatives have shown promising results in inhibiting key signaling pathways involved in tumor growth.

Summary Table of Applications

Application AreaMechanism/ActionKey Findings
Cardiovascular HealthAntihypertensive effects via receptor modulationEffective in lowering blood pressure; dosage: 1-20 mg/day
NeuropharmacologyMAO-B inhibition; D2-like receptor interactionPotential treatment for Parkinson's; selective MAO-B inhibitors
Anticancer ActivityCytotoxicity; apoptosis inductionSignificant activity against multiple cancer cell lines

Case Studies

  • Hypertension Treatment : A study demonstrated that a formulation containing this compound significantly reduced systolic blood pressure in hypertensive rats compared to control groups.
  • Neuroprotective Effects : Research involving animal models indicated that derivatives showed improved motor function and reduced neurodegeneration markers in Parkinson's disease models.
  • Anticancer Efficacy : A series of compounds based on this compound were tested against various cancer cell lines and exhibited IC50 values significantly lower than conventional therapies.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,4-benzodioxan involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, thereby reducing cellular damage. Additionally, it can interact with enzymes and receptors involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural Analogs of 1,4-Benzodioxan

Substituted 1,4-Benzodioxan Derivatives

  • 6,7-Dichloro-1,4-benzodioxan : Used in the synthesis of β-blockers, this derivative replaces methoxy groups with chloro substituents, increasing electronegativity and altering binding affinity to adrenergic receptors .

Key Differences :

  • Methoxy vs. Chloro Substituents : Methoxy groups (-OCH₃) are electron-donating, enhancing resonance stabilization, whereas chloro groups (-Cl) are electron-withdrawing, affecting reactivity and intermolecular interactions.

Heterocyclic Variants with Sulfur or Nitrogen

Benzodithiazine Derivatives

Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: 959-98-8) replaces oxygen atoms in the dioxane ring with sulfur, forming a benzodithiazine core.

1,4-Benzodioxathiepin Derivatives

Endosulfan analogs (CAS: 1031-07-8) feature a sulfur atom and a fused thiepin ring, resulting in pesticidal activity. These compounds exhibit higher environmental persistence due to sulfur’s stability but raise toxicity concerns .

Comparison Table :

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
6,7-Dimethoxy-1,4-benzodioxan 1,4-Benzodioxan 6,7-OCH₃ 210.21 Electron-rich, bioactive scaffold
Methyl 6-chloro-benzodithiazine Benzodithiazine Cl, SO₂, COOCH₃ 456.91 Enzyme inhibition, IR: 1715 cm⁻¹ (C=O)
α-Endosulfan Benzodioxathiepin Cl₆, SO 406.93 Pesticidal, environmentally persistent

Fused-Ring Systems with Dimethoxy Substituents

6,7-Dimethoxy-1,4-anthraquinone

This anthraquinone derivative (CAS: N/A) features a planar fused-ring system with methoxy groups at positions 6 and 5. Crystallographic data reveal π-π stacking interactions (3.278 Å) and torsional angles of 6.25° and 10.22° for methoxy groups, influencing solid-state packing and solubility .

Indenopyrazole-carboxylic Acid Derivatives

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid incorporates a pyrazole ring fused to a benzodioxan-like structure. The carboxylic acid group enables salt formation, enhancing bioavailability compared to neutral 1,4-benzodioxan derivatives .

Biological Activity

6,7-Dimethoxy-1,4-benzodioxan is a chemical compound with the molecular formula C10H12O4. Its unique structure, characterized by dual methoxy groups and a benzodioxan ring, contributes to its notable biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily acts as an antagonist at the alpha-1 adrenoceptor . This interaction inhibits the vasoconstrictor effects of norepinephrine, leading to a decrease in smooth muscle tone in the prostate and bladder neck. Such properties suggest potential applications in treating conditions like benign prostatic hyperplasia (BPH) and hypertension.

Biochemical Pathways

The compound influences various biochemical pathways:

  • Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites or regulatory sites, respectively. This modulation affects cellular processes such as metabolism and signaling pathways.
  • Cellular Effects : The compound has been shown to alter gene expression and cell proliferation by modulating specific signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have highlighted its potential as an antioxidant , which may protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in the context of plant defense mechanisms and could have implications for human health.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. By inhibiting inflammatory mediators, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary investigations into its anticancer properties suggest that this compound could inhibit cancer cell proliferation. However, further studies are needed to elucidate its efficacy and mechanisms in cancer therapy .

Research Findings

A review of recent studies reveals diverse findings regarding the biological activity of this compound:

Study FocusKey Findings
Antioxidant ActivityExhibits significant antioxidant capacity; protects against oxidative stress in cellular models.
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines in vitro; potential for managing inflammatory diseases.
Anticancer ActivityInhibits proliferation of certain cancer cell lines; requires further investigation for clinical applications .
PharmacokineticsSimilar compounds metabolized via o-demethylation; pharmacokinetic profiles warrant further study.

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

  • Case Study 1 : A study on its effects on bladder smooth muscle tone indicated that administration led to significant relaxation of muscle contractions in vitro, suggesting potential use in treating bladder dysfunctions associated with BPH.
  • Case Study 2 : In a model of oxidative stress-induced cellular damage, treatment with this compound resulted in reduced cell death and improved cell viability compared to controls.

Properties

IUPAC Name

6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAJVGAVXIEQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550031
Record name 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3214-13-9
Record name 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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